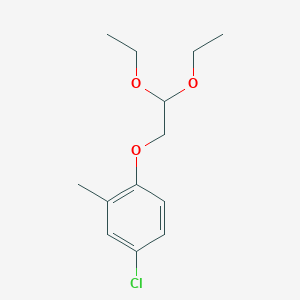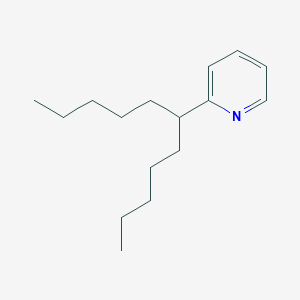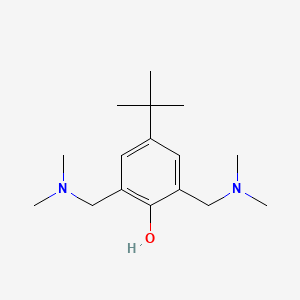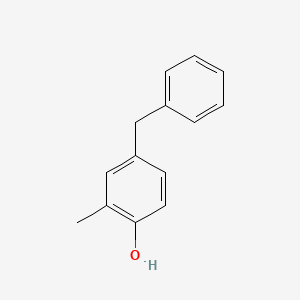
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
描述
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol, also known as AG490, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a protein kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in various physiological and pathological processes. In
作用机制
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol exerts its inhibitory effect on JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAK2 and subsequent activation of downstream signaling molecules in the JAK-STAT pathway. By blocking this pathway, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol can inhibit cell growth, induce apoptosis, and modulate the immune response.
Biochemical and Physiological Effects:
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of the immune response. In cancer cells, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune disorders, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been shown to suppress the immune response by inhibiting the production of pro-inflammatory cytokines. Inflammation is also a key factor in many diseases, and (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been shown to reduce inflammation by inhibiting the activation of inflammatory cells.
实验室实验的优点和局限性
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has several advantages for lab experiments, including its potent inhibitory effect on JAK2, its ability to induce apoptosis, and its ability to modulate the immune response. However, there are also some limitations to using (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol in lab experiments, including its potential toxicity and off-target effects. It is important to carefully control the concentration and duration of (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol treatment to avoid these potential side effects.
未来方向
There are several potential future directions for research on (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol, including its use in combination with other drugs for cancer therapy, its potential use in the treatment of autoimmune disorders, and its use as a tool for studying the JAK-STAT signaling pathway. Additionally, further studies are needed to fully understand the mechanism of action of (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol and to identify its potential off-target effects. Overall, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
In conclusion, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. Its potent inhibitory effect on JAK2 and ability to induce apoptosis and modulate the immune response make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
科学研究应用
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. In cancer research, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK-STAT signaling pathway. In autoimmune disorders, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been found to suppress the immune response by inhibiting the production of pro-inflammatory cytokines. Inflammation is also a key factor in many diseases, and (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been shown to reduce inflammation by inhibiting the activation of inflammatory cells.
属性
IUPAC Name |
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17)/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTNARRBWGUBEI-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)N3)O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(NC(=O)N3)O)/C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347261, DTXSID301347389 | |
| Record name | (5Z)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol | |
CAS RN |
5453-51-0, 117490-34-3 | |
| Record name | NSC49284 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000737838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5Z)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-N-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzamide](/img/structure/B1656753.png)
![[2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-[(4-phenoxybenzoyl)amino]acetate](/img/structure/B1656754.png)
![N-propan-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1656755.png)
![2-[4-(dimethylamino)phenyl]-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1656757.png)
![4-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B1656758.png)
![ethyl N-[(E)-(5-nitrofuran-2-yl)methylideneamino]carbamate](/img/structure/B1656761.png)

![1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride](/img/structure/B1656764.png)
![1-Chloro-4-[2-(4-chlorophenyl)sulfanylethylsulfanyl]benzene](/img/structure/B1656765.png)




